1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one
Description
1-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one is a synthetic xanthone derivative featuring a hydroxyl group at position 1 and a complex 3-O-substituent comprising a 2-(4-methylphenyl)-2-oxoethoxy chain. Xanthones are tricyclic aromatic compounds with a dibenzo-γ-pyrone scaffold, known for diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, antioxidant properties, and metal chelation .
Properties
Molecular Formula |
C22H16O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]xanthen-9-one |
InChI |
InChI=1S/C22H16O5/c1-13-6-8-14(9-7-13)18(24)12-26-15-10-17(23)21-20(11-15)27-19-5-3-2-4-16(19)22(21)25/h2-11,23H,12H2,1H3 |
InChI Key |
HZHMMZSVKYTRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one typically involves the reaction of 4-methylphenylacetic acid with xanthone under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with ethanol. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its xanthene core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to modulation of cellular processes. For example, its anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Xanthone Derivatives
Substituent Effects on Cholinesterase Inhibition
1-Hydroxy-3-[2-(Pyrrolidin-1-yl)ethoxy]-9H-Xanthen-9-One
- Structure : Features a pyrrolidine (cyclic amine) substituent at position 3.
- Activity : Exhibits potent AChE inhibition (IC₅₀ = 2.403 ± 0.002 μM) and high selectivity over butyrylcholinesterase (BuChE) (IC₅₀ = 31.221 ± 0.002 μM) .
2-((Diethylamino)methyl)-1-Hydroxy-3-(3-Methylbut-2-Enyloxy)-9H-Xanthen-9-One
- Structure: Contains a Mannich base-derived diethylaminomethyl group at position 2 and a prenyloxy chain at position 3.
- Activity : Dual AChE/BuChE inhibition (IC₅₀ = 2.61 ± 0.13 μM for AChE; 0.51 ± 0.01 μM for BuChE) due to binding at both the active and peripheral anionic sites of cholinesterases .
- Comparison : The target compound lacks the Mannich base moiety, which is critical for dual-site binding. However, its 4-methylphenyl group may compensate by enhancing lipophilicity and blood-brain barrier permeability.
Substituent Effects on Antioxidant Activity
1-Hydroxy-3-(3-Phenylpropoxy)-9H-Xanthen-9-One (2o)
- Structure : 3-O-substituent is a simple phenylpropoxy chain.
- Activity : Moderate antioxidant activity (IC₅₀ ~10–20 μM range inferred from analogs) due to the hydroxyl group at position 1 .
- Comparison : The target compound’s 4-methylphenyl-2-oxoethoxy group introduces an electron-withdrawing ketone, which may reduce radical-scavenging efficiency compared to purely alkyl/aryl ethers.
3,4-Dihydroxy-1-Methyl-9H-Xanthen-9-One
- Structure : Two hydroxyl groups at positions 3 and 4.
- Activity: Enhanced antioxidant capacity (IC₅₀ < 5 μM) due to multiple phenolic groups .
Structural and Physicochemical Properties
Key Research Findings and Trends
Substituent Position Matters : Hydroxyl groups at position 1 (as in the target compound) are less effective for antioxidant activity than those at positions 3 or 4 .
Hybrid Substituents Enhance Selectivity : The 4-methylphenyl-2-oxoethoxy group may balance hydrophobicity and polarity, optimizing tissue penetration while avoiding excessive plasma protein binding.
Nitrogenous Groups Boost AChE Affinity: Compounds with pyrrolidine or Mannich base substituents show superior AChE inhibition due to cationic interactions with the enzyme’s anionic sites .
Biological Activity
1-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-9H-xanthen-9-one is a compound belonging to the xanthene family, notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a xanthene core with a hydroxy group and an oxoethoxy group attached to a phenyl ring. Its IUPAC name reflects its structural components, which play a crucial role in its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₅O₅ |
| Molecular Weight | 321.31 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, helping to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of cell signaling pathways.
Research Findings
Recent studies have highlighted the biological activities of this compound through various experimental approaches:
Antioxidant Activity
A study investigated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated a strong capacity for scavenging free radicals, comparable to standard antioxidants like ascorbic acid.
Anti-inflammatory Studies
In vitro experiments conducted on macrophage cell lines demonstrated that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in treating inflammatory diseases.
Anticancer Activity
Research involving various cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis. Mechanistic studies indicated that it may activate intrinsic apoptotic pathways while downregulating anti-apoptotic proteins.
Case Studies
Several case studies have been published detailing the effects of this compound:
- Case Study 1 : In a model of acute inflammation induced by LPS in mice, administration of this compound resulted in a significant reduction in edema and inflammatory markers.
- Case Study 2 : A study on human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in viability, with IC50 values indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
